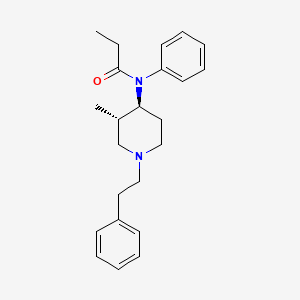

trans-3-Methylfentanyl

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

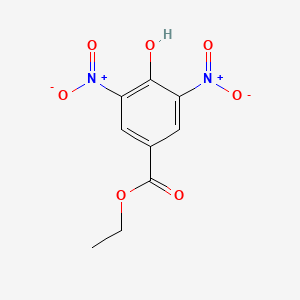

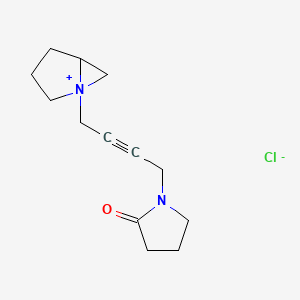

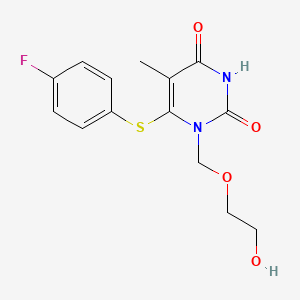

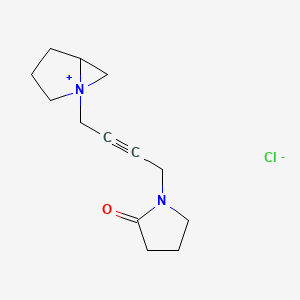

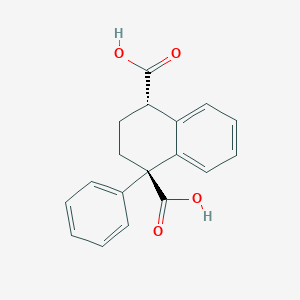

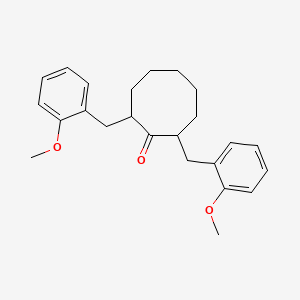

trans-3-Methylfentanyl: is a potent synthetic opioid analgesic, structurally related to fentanyl. It is a heterocyclic tertiary aliphatic amine containing two different phenyl rings and an aromatic amide function. The compound is known for its high analgesic potency, which is slightly more active than fentanyl .

Métodos De Preparación

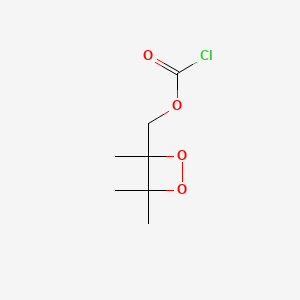

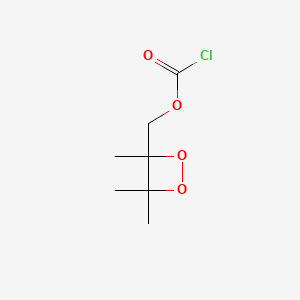

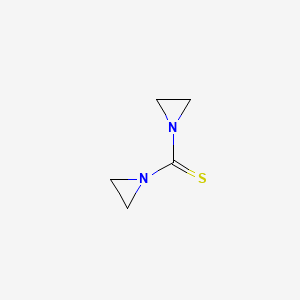

Synthetic Routes and Reaction Conditions: The synthesis of trans-3-Methylfentanyl involves several steps. One method starts with 3-methyl-4-oxopiperidinecarboxylate, which is condensed with aniline to form an imine. This imine is then reduced to an amine, which is propionylated to afford a mixture of cis-(±) and trans-(±) methyl 3-methyl-4-[N-(1-propionoxy)-N-phenylamino]-l-piperidinecarboxylates. These isomers are separated by fractional crystallization. The N-carbalkoxy groups are removed by refluxing in hydrobromic acid, yielding the corresponding cis-(±) and trans-(±) diastereoisomers .

Industrial Production Methods: Industrial production methods for this compound are not widely documented due to its high potency and potential for misuse. the general approach involves large-scale synthesis using similar steps as described above, with careful control of reaction conditions to ensure the desired isomer is produced.

Análisis De Reacciones Químicas

Types of Reactions: trans-3-Methylfentanyl undergoes various chemical reactions, including:

Oxidation: Hydroxylation of the alkyl and aryl moieties.

Reduction: Reduction of imines to amines.

Substitution: N-dealkylation and O-dealkylation reactions.

Common Reagents and Conditions:

Oxidation: Hydroxylation typically requires oxidizing agents like hydrogen peroxide or molecular oxygen.

Reduction: Reduction reactions often use hydrogen gas with a palladium catalyst.

Substitution: N-dealkylation can be achieved using strong acids or bases.

Major Products:

Oxidation: Hydroxylated derivatives.

Reduction: Amines.

Substitution: Dealkylated products.

Aplicaciones Científicas De Investigación

Chemistry: trans-3-Methylfentanyl is used in research to study the structure-activity relationships of opioid analgesics. Its high potency makes it a valuable compound for understanding the binding interactions with opioid receptors .

Biology: In biological research, this compound is used to investigate the effects of opioids on cellular signaling pathways and receptor binding .

Medicine: While not used clinically due to its high potency and risk of misuse, this compound serves as a reference compound in the development of new analgesics and in forensic toxicology .

Industry: Its applications in industry are limited due to regulatory restrictions, but it is used in controlled environments for the synthesis of related compounds .

Mecanismo De Acción

trans-3-Methylfentanyl exerts its effects by binding to opioid receptors, primarily the μ-opioid receptor. This binding inhibits adenylate cyclase activity, reducing intracellular cyclic AMP levels. This leads to the inhibition of nociceptive neurotransmitter release, such as substance P, GABA, dopamine, acetylcholine, and noradrenaline. The compound also inhibits the release of vasopressin, somatostatin, insulin, and glucagon .

Comparación Con Compuestos Similares

- Fentanyl

- α-Methylfentanyl

- cis-3-Methylfentanyl

- Sufentanil

- Alfentanil

- Remifentanil

Uniqueness: trans-3-Methylfentanyl is unique due to its high potency and specific binding affinity to opioid receptors. Compared to fentanyl, it is slightly more active, and its cis isomer is even more potent . This makes it a valuable compound for research but also poses significant risks for misuse and overdose.

Propiedades

Número CAS |

65814-07-5 |

|---|---|

Fórmula molecular |

C23H30N2O |

Peso molecular |

350.5 g/mol |

Nombre IUPAC |

N-[(3S,4S)-3-methyl-1-(2-phenylethyl)piperidin-4-yl]-N-phenylpropanamide |

InChI |

InChI=1S/C23H30N2O/c1-3-23(26)25(21-12-8-5-9-13-21)22-15-17-24(18-19(22)2)16-14-20-10-6-4-7-11-20/h4-13,19,22H,3,14-18H2,1-2H3/t19-,22-/m0/s1 |

Clave InChI |

MLQRZXNZHAOCHQ-UGKGYDQZSA-N |

SMILES isomérico |

CCC(=O)N([C@H]1CCN(C[C@@H]1C)CCC2=CC=CC=C2)C3=CC=CC=C3 |

SMILES canónico |

CCC(=O)N(C1CCN(CC1C)CCC2=CC=CC=C2)C3=CC=CC=C3 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.